1H-INDOLE-3-ETHANOL, B-1H-INDOL-3-YL-, ACETATE (ESTER)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-INDOLE-3-ETHANOL, B-1H-INDOL-3-YL-, ACETATE (ESTER) is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.2371 . This compound belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of 1H-INDOLE-3-ETHANOL, B-1H-INDOL-3-YL-, ACETATE (ESTER) involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This method yields the corresponding tricyclic indole in good yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
1H-INDOLE-3-ETHANOL, B-1H-INDOL-3-YL-, ACETATE (ESTER) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different indole-based compounds.
Substitution: Electrophilic substitution reactions readily occur on the indole nucleus due to the delocalization of π-electrons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include various indole derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
1H-INDOLE-3-ETHANOL, B-1H-INDOL-3-YL-, ACETATE (ESTER) has numerous scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-INDOLE-3-ETHANOL, B-1H-INDOL-3-YL-, ACETATE (ESTER) involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling, gene expression, and enzyme activity . The specific pathways and targets depend on the particular derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
1H-INDOLE-3-ETHANOL, B-1H-INDOL-3-YL-, ACETATE (ESTER) can be compared with other similar compounds such as:
1H-Indole-3-acetic acid: A plant hormone involved in cell elongation and division.
1H-Indole-3-carbaldehyde: Known for its diverse biological activities and applications in medicinal chemistry.
Tryptophol: Another indole derivative with applications in biological research.
The uniqueness of 1H-INDOLE-3-ETHANOL, B-1H-INDOL-3-YL-, ACETATE (ESTER) lies in its specific structure and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
88321-08-8 |
---|---|
Molekularformel |
C20H18N2O2 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
2,2-bis(1H-indol-3-yl)ethyl acetate |
InChI |
InChI=1S/C20H18N2O2/c1-13(23)24-12-18(16-10-21-19-8-4-2-6-14(16)19)17-11-22-20-9-5-3-7-15(17)20/h2-11,18,21-22H,12H2,1H3 |
InChI-Schlüssel |
WVYKLTYBFRKLOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC(C1=CNC2=CC=CC=C21)C3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.